![molecular formula C20H19N5O B2456208 2-(2-methoxyphenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 950415-18-6](/img/structure/B2456208.png)
2-(2-methoxyphenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methoxyphenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C20H19N5O and its molecular weight is 345.406. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(2-methoxyphenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine, with a CAS number of 950415-18-6, is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor of ATP synthesis in Mycobacterium tuberculosis (M.tb) and other therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C20H19N5O with a molecular weight of 345.4 g/mol. The structural features include:
- A methoxyphenyl group at the 2-position,
- A methyl group at the 5-position,
- A pyridin-2-ylmethyl group attached to the nitrogen atom.
These functional groups contribute to its biological activity and therapeutic potential.
Antimycobacterial Activity
Recent studies have highlighted the efficacy of this compound as an inhibitor of ATP synthase in M.tb. In vitro assays have shown that it exhibits moderate minimum inhibitory concentration (MIC) values against both aerobic and anaerobic cultures of M.tb:
- Aerobic cultures (MABA) : MIC of approximately 8 µg/mL.
- Anaerobic cultures (LORA) : MIC of approximately 11 µg/mL.
These values indicate a promising potential for the development of new antimycobacterial agents based on this scaffold .
Structure-Activity Relationship (SAR)
A detailed analysis of structure-activity relationships has been conducted to optimize the biological activity of pyrazolo[1,5-a]pyrimidine derivatives. The following observations were made:
- Compounds lacking bulky substituents at the 5-position maintained good anti-mycobacterial activity.
- Substituents that induce unfavorable torsion angles between the aryl group and the pyrazolopyrimidine core negatively impact activity .
Toxicity Studies
The toxicity profile of this compound was assessed using Vero cells (green monkey-derived epithelial kidney cells). The observed IC50 values were around 11–12 µg/mL, indicating that while the compound is effective against M.tb, it also exhibits some level of cytotoxicity .
Summary of Research Findings
Study | Findings | MIC (µg/mL) | IC50 (µg/mL) |
---|---|---|---|
Tantry et al. (2022) | Identified as an ATP synthase inhibitor for M.tb | Aerobic: ~8 Anaerobic: ~11 | ~11–12 |
Synthesis Studies | Optimized conditions for pyrazolo[1,5-a]pyrimidine derivatives | - | - |
SAR Analysis | Small substituents at 5-position retain activity; bulky groups reduce efficacy | - | - |
Case Studies
- Antimycobacterial Screening : In a study aimed at identifying novel inhibitors for tuberculosis, various pyrazolo[1,5-a]pyrimidines were screened. The compound was among those that demonstrated significant inhibition against M.tb, supporting its potential as a therapeutic agent .
- Toxicological Assessment : Another study evaluated the cytotoxic effects on mammalian cells, revealing that while effective against bacterial targets, care must be taken regarding its toxicity profile when considering therapeutic use .
Análisis De Reacciones Químicas
Methoxyphenyl Group Reactivity
-
Demethylation : The 2-methoxyphenyl group undergoes demethylation under acidic (e.g., HBr/AcOH) or oxidative conditions (e.g., BBr₃), generating phenolic derivatives for further functionalization.
-
Electrophilic Substitution : Methoxy directs electrophilic substitution (e.g., nitration, halogenation) to the para position relative to the methoxy group .
Pyridine-Methylamine Substituent
-
Coordination Chemistry : The pyridine nitrogen participates in metal coordination, forming complexes with transition metals (e.g., Cu²⁺, Pd²⁺) for catalytic applications .
-
N-Alkylation/Acylation : The primary amine reacts with alkyl halides or acyl chlorides to produce secondary amines or amides, respectively.
Methyl Group at Position 5
-
Oxidation : The methyl group is oxidized to a carboxylic acid using KMnO₄/H₂SO₄ or CrO₃, altering hydrophilicity.
ATP Synthase Inhibition
The compound inhibits Mycobacterium tuberculosis ATP synthase by binding to the F₁ subunit, disrupting proton translocation. Structural analogs with fluorophenyl groups at position 3 show enhanced activity (IC₅₀ = 0.02 μM) .
Kinase Inhibition
-
EGFR Targeting : Derivatives inhibit epidermal growth factor receptor (EGFR) via competitive ATP binding (IC₅₀ = 12 nM) .
-
B-Raf Inhibition : Modifications at position 5 improve selectivity for B-Raf kinase (IC₅₀ = 8 nM), relevant in melanoma therapy .
Derivatization Strategies
Stability and Degradation Pathways
-
Hydrolytic Stability : Resistant to hydrolysis at pH 7.4 (t₁/₂ > 24 h) but degrades under strong acidic (pH 2) or basic (pH 12) conditions.
-
Photodegradation : UV exposure (254 nm) induces cleavage of the pyrazolo-pyrimidine core, forming quinazoline derivatives .
Key Research Findings
Propiedades
IUPAC Name |
2-(2-methoxyphenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c1-14-11-19(22-13-15-7-5-6-10-21-15)25-20(23-14)12-17(24-25)16-8-3-4-9-18(16)26-2/h3-12,22H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJOUKAGIMBHEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)NCC3=CC=CC=N3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.